Cas no 685517-77-5 (2,6-Difluoro-3,5-diiodopyridine)
2,6-Difluoro-3,5-diiodopyridine Chemical and Physical Properties
Names and Identifiers
-
- C5HF2I2N
- Pyridine, 2,6-difluoro-3,5-diiodo-
- MFCD12756678
- AS-61943
- W10871
- DTXSID301304305
- 685517-77-5
- AKOS027255675
- SY126633
- 2,6-Difluoro-3,5-diiodopyridine
-
- MDL: MFCD12756678
- Inchi: 1S/C5HF2I2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
- InChI Key: IECQVDGWAMQGFP-UHFFFAOYSA-N
- SMILES: IC1C(=NC(=C(C=1)I)F)F
Computed Properties
- Exact Mass: 366.81665g/mol
- Monoisotopic Mass: 366.81665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.9Ų
2,6-Difluoro-3,5-diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D766286-100mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 100mg |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | D766286-250mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 250mg |
$390 | 2024-06-06 | |
| eNovation Chemicals LLC | D766286-1g |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 1g |
$760 | 2024-06-06 | |
| Aaron | AR00ICJP-100mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 100mg |
$203.00 | 2023-12-14 | |
| Aaron | AR00ICJP-250mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 250mg |
$350.00 | 2023-12-14 | |
| Aaron | AR00ICJP-500mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 500mg |
$497.00 | 2023-12-14 | |
| Aaron | AR00ICJP-1g |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 1g |
$693.00 | 2023-12-14 | |
| 1PlusChem | 1P00ICBD-100mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 100mg |
$192.00 | 2023-12-16 | |
| 1PlusChem | 1P00ICBD-250mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 250mg |
$479.00 | 2024-04-22 | |
| 1PlusChem | 1P00ICBD-500mg |
Pyridine, 2,6-difluoro-3,5-diiodo- |
685517-77-5 | 95% | 500mg |
$463.00 | 2023-12-16 |
2,6-Difluoro-3,5-diiodopyridine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2,6-Difluoro-3,5-diiodopyridine
Introduction to 2,6-Difluoro-3,5-diiodopyridine (CAS No. 685517-77-5)
2,6-Difluoro-3,5-diiodopyridine, with the CAS number 685517-77-5, is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique electronic and steric properties, making it a valuable building block for the synthesis of a wide range of biologically active molecules.
The molecular structure of 2,6-Difluoro-3,5-diiodopyridine consists of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and two iodine atoms at the 3 and 5 positions. The presence of these halogen substituents imparts significant reactivity and selectivity to the molecule, enabling its use in various chemical transformations.
In recent years, 2,6-Difluoro-3,5-diiodopyridine has been extensively studied for its potential applications in the development of novel pharmaceuticals. One of the key areas of research has been its use as an intermediate in the synthesis of fluorinated and iodinated compounds, which are crucial in the design of drugs targeting specific biological pathways. For instance, fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, while iodinated compounds can serve as radiolabeling agents in diagnostic imaging.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2,6-Difluoro-3,5-diiodopyridine in the synthesis of a series of pyridyl derivatives with potent antiviral activity. The researchers demonstrated that these derivatives exhibited significant inhibition against a range of viral strains, including influenza and HIV. The unique electronic properties of the pyridine ring and the halogen substituents played a crucial role in enhancing the antiviral efficacy of these compounds.
Beyond antiviral applications, 2,6-Difluoro-3,5-diiodopyridine has also shown promise in the development of anticancer agents. A recent study published in Chemical Communications reported the synthesis of a series of pyridyl-based small molecules using 2,6-Difluoro-3,5-diiodopyridine as a key intermediate. These molecules were found to exhibit selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this selective activity to the ability of the pyridyl derivatives to disrupt specific signaling pathways involved in cancer cell proliferation.
In addition to its applications in drug discovery, 2,6-Difluoro-3,5-diiodopyridine has also been explored for its potential use in materials science. The unique electronic properties of this compound make it an attractive candidate for the development of functional materials with applications in electronics and optoelectronics. For example, a study published in Advanced Materials demonstrated that derivatives of 2,6-Difluoro-3,5-diiodopyridine could be used to create highly efficient organic light-emitting diodes (OLEDs) with improved stability and performance.
The synthetic versatility of 2,6-Difluoro-3,5-diiodopyridine is further enhanced by its compatibility with various coupling reactions. The presence of iodine substituents allows for facile cross-coupling reactions with boronic acids or other organometallic reagents, enabling the construction of complex molecular architectures. This makes it an invaluable reagent in both academic research and industrial settings.
In conclusion, 2,6-Difluoro-3,5-diiodopyridine (CAS No. 685517-77-5) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique electronic and steric properties make it an essential building block for the development of novel pharmaceuticals and functional materials. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern chemistry.
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